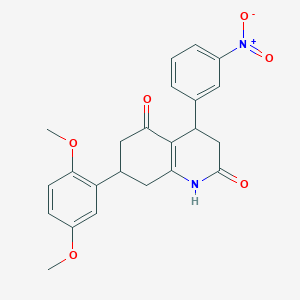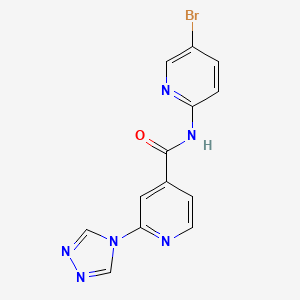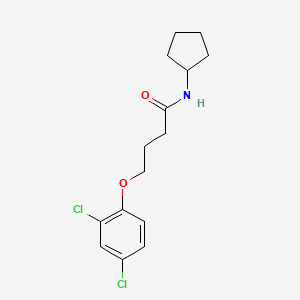
7-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
説明
This compound is a member of the quinolinedione family, characterized by a quinoline backbone with additional functional groups that influence its chemical behavior and physical properties. Quinolinediones are known for their diverse applications in materials science, pharmaceuticals, and organic synthesis due to their unique structural and electronic characteristics.
Synthesis Analysis
The synthesis of quinolinediones typically involves multicomponent reactions, often utilizing catalytic methods to form the quinoline ring followed by the introduction of substituents. Mizuno et al. (2006) described efficient syntheses of related metabolites through a method that might be adaptable for our compound, highlighting the utility of protective groups in achieving high yield and purity (Mizuno et al., 2006).
Molecular Structure Analysis
Crystal structure determination via X-ray diffraction is a common approach to understanding the molecular geometry of quinolinediones. Da (2002) provides insights into the crystal structure of a closely related compound, offering a glimpse into how substituents like dimethoxyphenyl and nitrophenyl groups might affect the overall molecular conformation (Da, 2002).
Chemical Reactions and Properties
Quinolinediones participate in various chemical reactions, including nucleophilic substitutions and cyclizations, driven by the electrophilic nature of the quinoline core. Patel et al. (2022) explored multicomponent syntheses that could be relevant for constructing complex quinolinediones, showcasing the versatility of these compounds in organic synthesis (Patel et al., 2022).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal form, are crucial for the application and handling of quinolinediones. Studies like those by Wang et al. (2009) and Krishnakumar & Prabavathi (2010) provide valuable data on these aspects by analyzing closely related compounds, helping to predict how our specific quinolinedione might behave under various conditions (Wang et al., 2009); (Krishnakumar & Prabavathi, 2010).
Chemical Properties Analysis
The reactivity and stability of quinolinediones are influenced by their functional groups. For example, the presence of dimethoxy and nitro groups can significantly affect electron distribution, reactivity towards nucleophiles, and photophysical properties. Padalkar & Sekar (2014) investigated the photophysical behavior of a quinolinedione derivative, providing insights into how the structure impacts its electronic properties and reactivity (Padalkar & Sekar, 2014).
特性
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6/c1-30-16-6-7-21(31-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)24-19)13-4-3-5-15(8-13)25(28)29/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEOOAINIBETOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[4-(2-nitrovinyl)phenoxy]acetyl}morpholine](/img/structure/B4537110.png)

![N-[2-(6,7-dichloro-2-methyl-1H-indol-3-yl)ethyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B4537113.png)
![2-[(2,6-dichlorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4537118.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4537148.png)
![2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-[(3-fluorophenyl)amino]acrylonitrile](/img/structure/B4537153.png)
![2-benzyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4537160.png)

![3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(3-methoxyphenyl)acrylamide](/img/structure/B4537197.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B4537208.png)

![ethyl 1-ethyl-2-oxo-4-phenyl-6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4537213.png)
![1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4537216.png)
![3-nitro-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4537222.png)